Cas no 149506-50-3 (1H-Indene-5-carboxylic acid, 2-(acetylamino)-2,3-dihydro-, (±)-)
1H-Indene-5-carboxylic acid, 2-(acetylamino)-2,3-dihydro-, (±)- Chemical and Physical Properties
Names and Identifiers
-
- 1H-Indene-5-carboxylic acid, 2-(acetylamino)-2,3-dihydro-, (±)-
- SCHEMBL7275227
- 2-acetamido-2,3-dihydro-1H-indene-5-carboxylic acid
- 149506-50-3
- EN300-1671335
-
- Inchi: 1S/C12H13NO3/c1-7(14)13-11-5-8-2-3-9(12(15)16)4-10(8)6-11/h2-4,11H,5-6H2,1H3,(H,13,14)(H,15,16)
- InChI Key: VHULQZSLBILHKV-UHFFFAOYSA-N
- SMILES: O=C(C)NC1CC2C=CC(C(=O)O)=CC=2C1
Computed Properties
- Exact Mass: 219.08954328Da
- Monoisotopic Mass: 219.08954328Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 303
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 66.4Ų
1H-Indene-5-carboxylic acid, 2-(acetylamino)-2,3-dihydro-, (±)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1671335-0.05g |
2-acetamido-2,3-dihydro-1H-indene-5-carboxylic acid |
149506-50-3 | 0.05g |
$1549.0 | 2023-05-25 | ||
| Enamine | EN300-1671335-0.1g |
2-acetamido-2,3-dihydro-1H-indene-5-carboxylic acid |
149506-50-3 | 0.1g |
$1623.0 | 2023-05-25 | ||
| Enamine | EN300-1671335-0.25g |
2-acetamido-2,3-dihydro-1H-indene-5-carboxylic acid |
149506-50-3 | 0.25g |
$1696.0 | 2023-05-25 | ||
| Enamine | EN300-1671335-0.5g |
2-acetamido-2,3-dihydro-1H-indene-5-carboxylic acid |
149506-50-3 | 0.5g |
$1770.0 | 2023-05-25 | ||
| Enamine | EN300-1671335-1.0g |
2-acetamido-2,3-dihydro-1H-indene-5-carboxylic acid |
149506-50-3 | 1g |
$1844.0 | 2023-05-25 | ||
| Enamine | EN300-1671335-2.5g |
2-acetamido-2,3-dihydro-1H-indene-5-carboxylic acid |
149506-50-3 | 2.5g |
$3611.0 | 2023-05-25 | ||
| Enamine | EN300-1671335-5.0g |
2-acetamido-2,3-dihydro-1H-indene-5-carboxylic acid |
149506-50-3 | 5g |
$5345.0 | 2023-05-25 | ||
| Enamine | EN300-1671335-10.0g |
2-acetamido-2,3-dihydro-1H-indene-5-carboxylic acid |
149506-50-3 | 10g |
$7927.0 | 2023-05-25 |
1H-Indene-5-carboxylic acid, 2-(acetylamino)-2,3-dihydro-, (±)- Related Literature
-
Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
-
Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
-
Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
-
Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
Additional information on 1H-Indene-5-carboxylic acid, 2-(acetylamino)-2,3-dihydro-, (±)-
Comprehensive Overview of 1H-Indene-5-carboxylic acid, 2-(acetylamino)-2,3-dihydro-, (±)- (CAS No. 149506-50-3)
The compound 1H-Indene-5-carboxylic acid, 2-(acetylamino)-2,3-dihydro-, (±)- (CAS No. 149506-50-3) is a chiral derivative of indene carboxylic acid, featuring an acetylated amino group at the 2-position. This structurally unique molecule has garnered significant attention in pharmaceutical and organic synthesis research due to its potential as a building block for bioactive molecules. The ±-form indicates the racemic mixture, which is often studied to understand stereochemical effects in drug development.
In recent years, the demand for chiral intermediates like 149506-50-3 has surged, driven by advancements in asymmetric synthesis and the need for enantiopure drugs. Researchers frequently explore its reactivity in peptide coupling, N-acylation, and ring-functionalization reactions. Its indene core offers rigidity, making it valuable for designing kinase inhibitors or anti-inflammatory agents, aligning with trends in targeted drug discovery.
A key hotspot in searches related to CAS 149506-50-3 revolves around its solubility and stability under physiological conditions. Studies suggest modifications to the carboxylic acid moiety can enhance bioavailability, a critical factor in prodrug design. Additionally, its acetyl-protected amine group is often discussed in forums about protecting group strategies in multistep syntheses.
From an industrial perspective, scalability of 1H-Indene-5-carboxylic acid derivatives remains a challenge. Innovations in green chemistry, such as catalytic hydrogenation or enzymatic resolution, are being explored to optimize its production. Environmental concerns have also prompted investigations into biodegradable alternatives for similar intermediates.
Analytical techniques like HPLC and chiral SFC are essential for characterizing 149506-50-3, particularly to resolve enantiomers. The compound’s UV absorption properties make it suitable for detection in metabolic studies, a topic frequently queried in ADME research circles.
In summary, 1H-Indene-5-carboxylic acid, 2-(acetylamino)-2,3-dihydro-, (±)- exemplifies the intersection of medicinal chemistry and process optimization. Its versatility continues to inspire applications in high-throughput screening and fragment-based drug design, cementing its relevance in modern R&D pipelines.
149506-50-3 (1H-Indene-5-carboxylic acid, 2-(acetylamino)-2,3-dihydro-, (±)-) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)